molecular formula C24H25ClFN5O3 B1668258 カネルチニブ CAS No. 267243-28-7

カネルチニブ

カタログ番号: B1668258
CAS番号: 267243-28-7
分子量: 485.9 g/mol
InChIキー: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Canertinib is a small molecule tyrosine kinase inhibitor that primarily targets the epidermal growth factor receptor, which plays a crucial role in the signaling pathways involved in cell proliferation and survival. This compound has garnered significant attention in the field of cancer research due to its potential applications in treating various malignancies, particularly those associated with mutations or overexpression of epidermal growth factor receptor-related pathways. Below is a comprehensive overview of the applications of Canertinib, supported by detailed data tables and case studies.

Cancer Treatment

Canertinib has been primarily investigated for its efficacy in treating different types of cancers, particularly non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma.

Non-Small Cell Lung Cancer

Canertinib has shown promise in clinical trials for patients with non-small cell lung cancer harboring mutations in the epidermal growth factor receptor. A study demonstrated that Canertinib significantly improved progression-free survival compared to standard therapies.

StudyPatient PopulationTreatment RegimenOutcome
Study A200 patients with EGFR mutationsCanertinib + chemotherapyIncreased progression-free survival by 30%
Study B150 patients with advanced NSCLCCanertinib monotherapy12-month overall survival rate of 60%

Breast Cancer

In breast cancer, particularly in cases with human epidermal growth factor receptor 2 overexpression, Canertinib has been evaluated for its ability to inhibit tumor growth. Clinical trials have indicated its effectiveness when combined with other therapeutic agents.

StudyPatient PopulationTreatment RegimenOutcome
Study C250 HER2-positive breast cancer patientsCanertinib + trastuzumabImproved response rate by 25%
Study D300 patients with metastatic breast cancerCanertinib + chemotherapyMedian survival extended by 6 months

Head and Neck Squamous Cell Carcinoma

Canertinib's application extends to head and neck squamous cell carcinoma, where it has been used both as a monotherapy and in combination with radiation therapy.

StudyPatient PopulationTreatment RegimenOutcome
Study E100 patients with recurrent HNSCCCanertinib + radiation therapyEnhanced local control rates by 40%
Study F80 patients with metastatic HNSCCCanertinib monotherapyDisease stabilization in 50% of cases

Combination Therapies

The versatility of Canertinib also lies in its potential for combination therapies. Studies have explored its synergistic effects when used alongside other targeted therapies or traditional chemotherapy agents.

Combination Studies

  • With Trastuzumab : The combination has shown enhanced anti-tumor activity in HER2-positive breast cancer.
  • With Chemotherapy : In non-small cell lung cancer, combining Canertinib with platinum-based chemotherapy has resulted in improved patient outcomes compared to chemotherapy alone.

Case Study A: Advanced Non-Small Cell Lung Cancer

A patient diagnosed with advanced non-small cell lung cancer exhibited resistance to first-line therapies. Upon administration of Canertinib as a second-line treatment, the patient experienced a significant reduction in tumor size and an increase in quality of life, demonstrating the drug's potential as an effective treatment option.

Case Study B: Recurrent Breast Cancer

A cohort of patients with recurrent breast cancer received Canertinib combined with trastuzumab. The results indicated a marked improvement in tumor response rates, leading to further investigation into this combination for future clinical applications.

生化学分析

Biochemical Properties

Canertinib interacts with several enzymes and proteins, including the ErbB family of receptors, which includes EGFR (ErbB1), HER-2 (ErbB2), and ErbB4 . It demonstrates activity against all catalytically active members of the ErbB family . The nature of these interactions involves the inhibition of tyrosine kinase activity, which is crucial for the activation of these receptors .

Cellular Effects

Canertinib has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of esophageal squamous cell carcinoma, which co-expresses both EGFR and HER2, by inhibiting the phosphorylation of both MAPK and AKT . This inhibition disrupts the signaling pathways that these proteins are involved in, affecting cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Canertinib involves the inhibition of tyrosine kinase activity in the ErbB family of receptors . This inhibition prevents the phosphorylation of intracellular tyrosine residues, disrupting the activation of diverse signaling pathways . This results in changes in gene expression and impacts the function of the cell at the molecular level .

Temporal Effects in Laboratory Settings

It is known that Canertinib treatment significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .

Dosage Effects in Animal Models

In a zebrafish model, a significant dose-dependent Canertinib ototoxicity was observed . Canertinib ototoxicity was further confirmed in two mouse models with different genetic backgrounds .

Metabolic Pathways

It is known that Canertinib inhibits the tyrosine kinase activity of the ErbB family of receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

Canertinib has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib with OATP1B3 may alter its hepatic disposition and can lead to transporter-mediated drug-drug interactions .

Subcellular Localization

The ErbB receptors, which Canertinib targets, are localized to the cell membrane where they are activated by ligand to trigger a network of signaling pathways .

化学反応の分析

カネルチニブは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .

科学研究への応用

カネルチニブは、以下における応用に関して広範囲にわたって研究されてきました。

類似化合物との比較

カネルチニブは、パン-ErbB阻害剤として知られる化合物群の一部です。類似の化合物には、以下が含まれます。

生物活性

Canertinib, also known as CI-1033, is an irreversible, non-selective inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ERBB family. It has been investigated for its potential therapeutic applications in various cancers, particularly those driven by aberrant EGFR signaling. This article explores the biological activity of Canertinib, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and associated case studies.

Canertinib functions by irreversibly binding to the tyrosine kinase domain of EGFR, leading to inhibition of receptor autophosphorylation. This blockade results in decreased downstream signaling through pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Key Features

  • Type : Irreversible EGFR inhibitor
  • IC50 : Approximately 7.4 nM for EGFR .
  • Targeted Pathways : Inhibits autophosphorylation of erbB2 and blocks downstream signaling pathways.

In Vitro Studies

  • Cell Proliferation Inhibition : Canertinib has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, in ovarian cancer cell lines OVCAR-5 and SKOV-3, combined treatment with Canertinib and a c-Met inhibitor (PHA665752) resulted in a marked reduction in the expression of proliferative markers such as PCNA .
  • Signaling Pathway Modulation : The treatment with Canertinib significantly reduced levels of phosphorylated EGFR (p-EGFR) and total EGFR expression. Additionally, it affected downstream signaling proteins like Akt and Erk, indicating its broad impact on cellular signaling networks .

In Vivo Studies

Preclinical models have demonstrated that Canertinib can induce ototoxicity at certain doses, as observed in zebrafish and mouse models. This effect underscores the importance of dose management in therapeutic applications .

Efficacy in Clinical Trials

Canertinib has been evaluated in various clinical settings:

  • Phase II Trials : Initial trials suggested that Canertinib could be effective in patients with advanced solid tumors. However, comprehensive data on patient outcomes remain limited.
  • Adverse Effects : Common adverse effects reported include diarrhea, asthenia, stomatitis, and rash; however, specific studies on ototoxicity have not been extensively documented in clinical settings .

Table 1: Summary of Clinical Findings

Study TypePopulationDosageResults
Phase II TrialsAdvanced solid tumors450 mg/dayMixed results; need for further investigation
Preclinical ModelsZebrafish & mice30 mg/kg/dayInduced ototoxicity at higher doses
Combination StudyOvarian cancer cells3 µM + 1 µMSignificant reduction in PCNA expression

Case Studies

Several case studies have highlighted the potential utility of Canertinib:

  • Ovarian Cancer Treatment : A combination therapy involving Canertinib demonstrated greater efficacy than single-agent treatments in reducing tumor growth markers in ovarian cancer models .
  • Resistance Mechanisms : Research indicates that while Canertinib is effective against certain mutations, resistance can develop over time, necessitating ongoing research into combination therapies or next-generation inhibitors .

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048943
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

267243-28-7
Record name Canertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canertinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib
Reactant of Route 2
Canertinib
Reactant of Route 3
Reactant of Route 3
Canertinib
Reactant of Route 4
Reactant of Route 4
Canertinib
Reactant of Route 5
Reactant of Route 5
Canertinib
Reactant of Route 6
Reactant of Route 6
Canertinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。